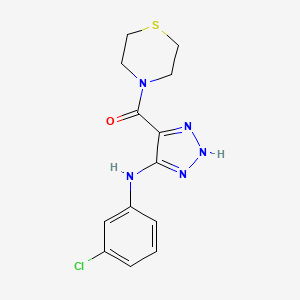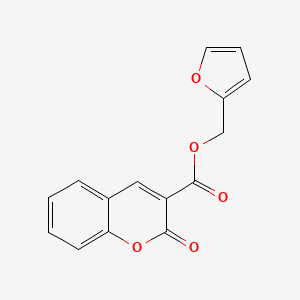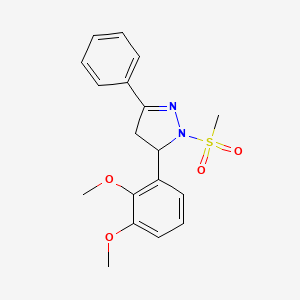
N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a thiophene ring, another type of aromatic compound containing sulfur, and a carboxamide group, which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, and the carboxamide group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, and the carboxamide group. The pyrazole ring is known to participate in various chemical reactions, including substitutions and additions . The thiophene ring, due to the presence of sulfur, might also exhibit unique reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, focusing on six unique applications:
Antifungal Agents
N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has shown promising antifungal properties. Research indicates that derivatives of thiophene, such as this compound, can effectively inhibit the growth of various fungal pathogens. This makes it a potential candidate for developing new antifungal treatments, particularly for agricultural applications to protect crops from fungal infections .
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Thiophene derivatives are known for their ability to modulate inflammatory responses. This compound could be explored for its efficacy in reducing inflammation, which is crucial in treating conditions like arthritis, asthma, and other inflammatory diseases .
Anticancer Agents
N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide may also have applications in cancer treatment. Thiophene-based compounds have been studied for their cytotoxic effects on cancer cells. This compound could be investigated for its ability to induce apoptosis (programmed cell death) in cancer cells, offering a potential pathway for new cancer therapies .
Antimicrobial Agents
The compound’s thiophene moiety is known for its antimicrobial properties. It can be effective against a range of bacterial strains, making it a candidate for developing new antibiotics. This is particularly important in the context of rising antibiotic resistance, where new antimicrobial agents are urgently needed .
Kinase Inhibitors
Kinase inhibitors are crucial in the treatment of various diseases, including cancer and autoimmune disorders. The structure of N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suggests it could act as a kinase inhibitor. This application could be explored further to develop targeted therapies that inhibit specific kinases involved in disease progression .
Neuroprotective Agents
Research into thiophene derivatives has also highlighted their potential neuroprotective effects. This compound could be studied for its ability to protect neurons from damage, which is vital in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its neuroprotective properties could help in developing drugs that slow down or prevent neuronal damage .
作用機序
Target of Action
It’s known that thiophene and its derivatives, which are part of the compound’s structure, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in a variety of ways, depending on the specific therapeutic property they exhibit .
Biochemical Pathways
Thiophene derivatives are known to affect a wide range of biochemical pathways due to their diverse therapeutic properties .
Result of Action
Thiophene derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse therapeutic properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-15-10(12(16)13-5-6-17-2)8-9(14-15)11-4-3-7-18-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNMFBBWGAHDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483700.png)
![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)

![N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483728.png)
![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B6483736.png)
![N-cyclopropyl-3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6483751.png)
![2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B6483754.png)

![3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6483769.png)
![2-(4-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B6483794.png)